molecular formula C19H21N3 B11576547 6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11576547
M. Wt: 291.4 g/mol
InChI Key: NHGLRJZOSKWTRG-UHFFFAOYSA-N
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Description

6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a nitrogen-rich heterocyclic compound that combines the structural features of benzimidazole and quinazoline. This compound is of significant interest due to its potential pharmaceutical properties, including antimicrobial, anticonvulsant, immunoenhancer, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline can be achieved through a multistep route. One common method involves the reaction of 2-(2-aminophenyl)-1H-benzimidazole with an appropriate aldehyde under microwave-assisted or conventional heating conditions . The reaction typically involves the following steps:

    Formation of the intermediate: The initial step involves the condensation of 2-(2-aminophenyl)-1H-benzimidazole with an aldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the quinazoline ring system.

    Final product formation: The final step involves the reduction of the imine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can significantly reduce reaction times and increase yields, making it a preferred method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.

    Biology: It is studied for its potential antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as an anticonvulsant and immunoenhancer.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This interaction can result in the disruption of cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of both butyl and methyl groups in the compound enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

6-butyl-6-methyl-5H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C19H21N3/c1-3-4-13-19(2)21-15-10-6-5-9-14(15)18-20-16-11-7-8-12-17(16)22(18)19/h5-12,21H,3-4,13H2,1-2H3

InChI Key

NHGLRJZOSKWTRG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C

Origin of Product

United States

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